5-[7-(1-Bromoethyl)-1-benzofuran-2-yl]-3-tert-butyl-1,3-oxazolidin-2-one
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Overview
Description
5-[7-(1-Bromoethyl)-1-benzofuran-2-yl]-3-tert-butyl-1,3-oxazolidin-2-one is a complex organic compound that features a benzofuran ring, a brominated ethyl group, and an oxazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[7-(1-Bromoethyl)-1-benzofuran-2-yl]-3-tert-butyl-1,3-oxazolidin-2-one typically involves multiple steps. One common route includes the bromination of an ethyl group attached to a benzofuran ring, followed by the formation of the oxazolidinone ring. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
5-[7-(1-Bromoethyl)-1-benzofuran-2-yl]-3-tert-butyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation can produce ketones or carboxylic acids .
Scientific Research Applications
5-[7-(1-Bromoethyl)-1-benzofuran-2-yl]-3-tert-butyl-1,3-oxazolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism by which 5-[7-(1-Bromoethyl)-1-benzofuran-2-yl]-3-tert-butyl-1,3-oxazolidin-2-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran ring can intercalate with DNA, while the oxazolidinone moiety can inhibit protein synthesis by binding to ribosomal subunits .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 5-bromo-1-benzofuran-2-yl derivatives share structural similarities and exhibit comparable biological activities.
Oxazolidinone Derivatives: Compounds such as linezolid, which is an antibiotic, share the oxazolidinone ring and have similar mechanisms of action.
Uniqueness
5-[7-(1-Bromoethyl)-1-benzofuran-2-yl]-3-tert-butyl-1,3-oxazolidin-2-one is unique due to the combination of its structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H20BrNO3 |
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Molecular Weight |
366.2 g/mol |
IUPAC Name |
5-[7-(1-bromoethyl)-1-benzofuran-2-yl]-3-tert-butyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H20BrNO3/c1-10(18)12-7-5-6-11-8-13(21-15(11)12)14-9-19(16(20)22-14)17(2,3)4/h5-8,10,14H,9H2,1-4H3 |
InChI Key |
JXRRVNSRXBCARR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=C1OC(=C2)C3CN(C(=O)O3)C(C)(C)C)Br |
Origin of Product |
United States |
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